2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane
Overview
Description
2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. The presence of a nitro group on the phenyl ring makes this compound particularly interesting due to its potential reactivity and applications in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane can be achieved through the reaction of 3-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions typically involve heating the reactants under reflux in a suitable solvent such as toluene or benzene, with a catalytic amount of p-toluenesulfonic acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the reaction and simplify the separation of the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The dioxolane ring can be oxidized to form the corresponding carbonyl compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2-Methyl-2-(3-aminophenyl)-1,3-dioxolane.
Substitution: 2-Methyl-2-(3-substituted phenyl)-1,3-dioxolane.
Oxidation: 3-Nitrobenzaldehyde and ethylene glycol.
Scientific Research Applications
2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane exerts its effects is primarily through its reactivity as a dioxolane and the presence of the nitro group. The dioxolane ring can undergo hydrolysis to release the corresponding carbonyl compounds, while the nitro group can participate in various redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
- 2-Methyl-2-(2-nitrophenyl)-1,3-dioxolane
- 2-Methyl-2-(3-aminophenyl)-1,3-dioxolane
Uniqueness
2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The presence of the nitro group in the meta position allows for specific substitution and reduction reactions that may not be as favorable in other positional isomers.
Properties
IUPAC Name |
2-methyl-2-(3-nitrophenyl)-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSSLCFXSWWJOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303574 | |
Record name | 2-methyl-2-(3-nitrophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51226-13-2 | |
Record name | 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51226-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051226132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC159116 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-2-(3-nitrophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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